N-Fmoc-L-Isoleucine methyl ester

Übersicht

Beschreibung

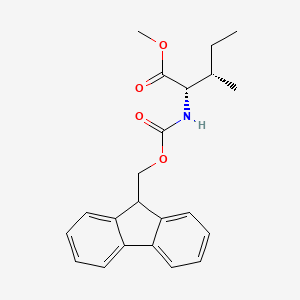

N-Fmoc-L-Isoleucine methyl ester is a derivative of the amino acid L-isoleucine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc protecting group under mild conditions .

Wirkmechanismus

Target of Action

N-Fmoc-L-Isoleucine methyl ester, also known as methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate, is primarily used as a building block in the synthesis of peptides .

Mode of Action

The mode of action of this compound involves its incorporation into peptide chains. The fluorenylmethoxycarbonyl (Fmoc) group of the compound is a protecting group that prevents unwanted side reactions during peptide synthesis . The Fmoc group can be removed under basic conditions, allowing the free amine group of the amino acid to participate in peptide bond formation .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment during peptide synthesis. Factors such as pH, temperature, and the presence of other reagents can influence the efficiency of Fmoc deprotection and peptide bond formation . The stability of the compound can also be affected by these factors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-Isoleucine methyl ester typically involves the protection of the amino group of L-isoleucine with the Fmoc group, followed by esterification of the carboxyl group with methanol. The Fmoc protection is usually achieved using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The esterification can be carried out using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-L-Isoleucine methyl ester undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF), yielding the free amino group.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water can be used for ester hydrolysis.

Major Products Formed

Deprotection: L-Isoleucine with a free amino group.

Ester Hydrolysis: L-Isoleucine with a free carboxyl group.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Peptide Synthesis

- Solid-Phase Peptide Synthesis : N-Fmoc-L-Isoleucine methyl ester is extensively used in SPPS, allowing for the efficient assembly of peptides with high purity. Its incorporation into peptide sequences facilitates the production of complex structures necessary for biological activity .

- Dipeptide Synthesis : The compound has been utilized in the synthesis of dipeptides, where its reactivity with other amino acid derivatives leads to high-yield products. For instance, studies have shown that using this compound in conjunction with other amino acid methyl esters can yield dipeptides with yields ranging from 70% to 94% .

-

Drug Development

- Peptide-Based Therapeutics : this compound serves as a precursor for developing peptide-based drugs. Its stability and ability to modify peptide structures enhance biological activity, making it valuable in pharmaceutical applications .

- Targeted Drug Delivery : The compound's properties facilitate bioconjugation processes, enabling the attachment of peptides to various biomolecules like antibodies or nanoparticles, which is crucial for targeted therapy .

- Bioconjugation

- Protein Labeling

- Research in Neuroscience

-

Dipeptide Synthesis Case Study

In a study published by MDPI, researchers demonstrated the effective coupling of this compound with various amino acid methyl esters using optimized conditions that resulted in high yields of dipeptides . This study highlighted the versatility of this compound in synthesizing complex peptide structures. -

Bioconjugation Application

A research article discussed how this compound was utilized to create bioconjugates that enhance drug delivery systems targeting specific cells. The study illustrated how the conjugation process improved the therapeutic efficacy of peptide-based drugs . -

Neuropeptide Synthesis

In neuroscience research, this compound was employed to synthesize neuropeptides that play roles in signaling pathways related to neurodegenerative diseases. This application underscores its importance in therapeutic development within neurology .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Fmoc-L-Leucine methyl ester

- N-Fmoc-L-Valine methyl ester

- N-Fmoc-L-Alanine methyl ester

Uniqueness

N-Fmoc-L-Isoleucine methyl ester is unique due to the presence of the isoleucine side chain, which provides specific steric and hydrophobic properties. This makes it particularly useful in the synthesis of peptides that require these characteristics for proper folding and function .

Biologische Aktivität

N-Fmoc-L-Isoleucine methyl ester is a derivative of isoleucine, an essential amino acid, widely utilized in peptide synthesis due to its protective Fmoc (9-fluorenylmethoxycarbonyl) group. This compound exhibits various biological activities, making it significant in pharmaceutical and biochemical research. This article reviews its biological activity, synthesis methods, and relevant case studies.

This compound has the molecular formula and a molecular weight of 365.44 g/mol. The presence of the Fmoc group enhances the stability and solubility of the compound, facilitating its application in peptide synthesis.

Biological Activity Overview

-

Antimicrobial Activity :

- Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. For instance, it has been noted that derivatives of N-methylated amino acids exhibit potent bioactivity against fungi and bacteria, with minimum inhibitory concentration (MIC) values indicating significant effectiveness against dermatophytes and pathogenic fungi like Candida albicans .

- Anthelmintic Activity :

-

Peptide Synthesis :

- The Fmoc protecting group allows for selective deprotection during solid-phase peptide synthesis, contributing to the formation of complex peptides with enhanced biological activities. The methodology for synthesizing Fmoc-protected amino acids has been refined to improve yield and reduce racemization during alkylation steps .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against various microbial strains. The results demonstrated significant activity against dermatophytes with MIC values as low as 6 µg/mL, outperforming traditional antifungal agents like Griseofulvin .

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| M. audouinii | 6 | |

| T. mentagrophytes | 6 | |

| C. albicans | 6 | |

| P. aeruginosa | Moderate | |

| K. pneumoniae | Moderate |

Case Study 2: Peptide Synthesis Optimization

The synthesis protocol for this compound was optimized using a solid-phase approach with 2-chlorotrityl chloride resin, which enhanced the efficiency of the methylation process while minimizing racemization. This method allows for scalable production of bioactive peptides .

Research Findings

Recent advancements in peptide synthesis techniques highlight the importance of this compound as a building block for developing novel therapeutics:

- N-Methylation Effects : N-Methylation has been shown to enhance the bioavailability and half-life of peptides in vivo, indicating potential for drug development applications .

- Deprotection Strategies : Innovative deprotection strategies have been developed to maintain the integrity of sensitive side chains during peptide synthesis, ensuring high yields of desired products without compromising biological activity .

Eigenschaften

IUPAC Name |

methyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)26-3)23-22(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,23,25)/t14-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDWGJXDOVAEEJ-XOBRGWDASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.